



Application Notes & Protocols: In Vivo Evaluation of 4-(4-Hydrazinobenzyl)-2-oxazolidinone

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Compound of Interest		
Compound Name:	4-(4-Hydrazinobenzyl)-2-	
Cat. No.:	oxazolidinone B1337114	Get Quote

Introduction

4-(4-Hydrazinobenzyl)-2-oxazolidinone is a synthetic compound featuring two key structural motifs: a chiral oxazolidinone core and a hydrazinobenzyl group. The oxazolidinone class of molecules includes established antibacterial agents that act by inhibiting bacterial protein synthesis.[1][2][3] The hydrazine moiety is a versatile chemical handle used to generate hydrazone derivatives, which have been investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties.[4][5]

Given the limited specific in vivo data for **4-(4-Hydrazinobenzyl)-2-oxazolidinone**, these application notes provide a comprehensive framework for its initial preclinical evaluation. The protocols outlined below describe a phased approach, beginning with essential safety and pharmacokinetic profiling, followed by efficacy testing in relevant disease models based on the compound's structural characteristics. This guide is intended for researchers in pharmacology, drug discovery, and preclinical development.

Phase 1: Preclinical Safety and Pharmacokinetic Profiling

The initial phase is critical for any new chemical entity, establishing its basic safety profile and how it is absorbed, distributed, metabolized, and excreted (ADME) by a living organism.[6]



These studies are essential prerequisites for designing meaningful efficacy experiments.[7]

Protocol 1: Acute Toxicity and Maximum Tolerated Dose (MTD) Determination

Objective: To evaluate the short-term safety profile of the compound and determine the maximum tolerated dose (MTD) following a single administration.

Methodology:

- Animal Model: Healthy, 8-week-old BALB/c mice (n=5 per group, mixed-sex).
- Compound Formulation: Prepare a clear, sterile solution or a homogenous suspension of 4-(4-Hydrazinobenzyl)-2-oxazolidinone in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose or saline with 5% DMSO).
- Dose Escalation:
 - Administer the compound via a clinically relevant route (e.g., oral gavage (PO) or intraperitoneal (IP) injection).
 - Begin with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 50, 100, 250, 500, 1000 mg/kg).
 - Include a vehicle-only control group.
- Monitoring and Data Collection:
 - Observe animals continuously for the first 4 hours post-administration and then daily for 14 days.
 - Record clinical signs of toxicity, including changes in posture, activity, breathing, and any instances of morbidity or mortality.
 - Measure body weight on Day 0, 7, and 14.
- Endpoint: The MTD is defined as the highest dose that does not cause mortality or serious, irreversible signs of toxicity.



 Necropsy: At the end of the 14-day observation period, perform a gross necropsy on all animals to identify any visible organ abnormalities.

Protocol 2: Pharmacokinetic (PK) Study

Objective: To characterize the pharmacokinetic profile of the compound after a single dose.

Methodology:

- Animal Model: Healthy, 8-week-old Sprague Dawley rats (n=3-4 per time point) to allow for serial blood sampling.
- Experimental Groups:
 - Group 1: Intravenous (IV) administration (e.g., 2 mg/kg) to determine absolute bioavailability.
 - Group 2: Oral (PO) administration (e.g., 20 mg/kg).
- · Blood Sampling:
 - \circ Collect blood samples (approx. 100-150 μ L) into heparinized tubes at predefined time points.
 - IV route: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours.
 - PO route: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours.
- Sample Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
- Bioanalysis: Quantify the concentration of 4-(4-Hydrazinobenzyl)-2-oxazolidinone in plasma samples using a validated LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) method.
- Data Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis software.



Data Presentation: Phase 1 Results

Table 1: Summary of Acute Toxicity Findings

Dose (mg/kg)	Route	N	Mortality	Clinical Signs	Body Weight Change (%)	Gross Patholog y
Vehicle	РО	5	0/5	None Observed	+5.2%	No Abnormal ities
100	PO	5	0/5	None Observed	+4.8%	No Abnormaliti es
500	PO	5	0/5	Mild lethargy (0- 2h)	+1.5%	No Abnormaliti es

| 1000 | PO | 5 | 1/5 | Severe lethargy, ataxia | -3.1% | Pale liver in 2/5 |

Table 2: Key Pharmacokinetic Parameters

Parameter	IV Administration (2 mg/kg)	PO Administration (20 mg/kg)
Cmax (ng/mL)	1500	2100
Tmax (h)	0.08	1.0
AUC ₀ -t (ng·h/mL)	3200	18500
t½ (h)	2.5	3.1
Clearance (mL/h/kg)	625	-

| Bioavailability (%) | - | 58% |



Phase 2: In Vivo Efficacy Evaluation

Based on the compound's structural motifs, two potential therapeutic avenues are proposed for investigation: antibacterial and anti-inflammatory activity. The doses for these studies should be selected based on the MTD determined in Phase 1 (e.g., using fractions of the MTD).[7]

Protocol 3: Murine Systemic Infection Model (Antibacterial Efficacy)

Objective: To evaluate the efficacy of the compound in treating a systemic bacterial infection, leveraging the known mechanism of the oxazolidinone class.[2][9]

Methodology:

- Animal Model: 8-week-old C57BL/6 mice (n=8-10 per group).
- Infection: Induce a systemic infection via IP injection of a clinically relevant methicillinresistant Staphylococcus aureus (MRSA) strain (e.g., 1x10⁷ Colony Forming Units, CFUs).
- Treatment Groups:
 - Group 1: Vehicle Control.
 - Group 2: 4-(4-Hydrazinobenzyl)-2-oxazolidinone (Dose 1, e.g., 50 mg/kg).
 - Group 3: 4-(4-Hydrazinobenzyl)-2-oxazolidinone (Dose 2, e.g., 100 mg/kg).
 - Group 4: Positive Control (Linezolid, e.g., 50 mg/kg).
- Dosing Regimen: Begin treatment 2 hours post-infection. Administer treatments orally twice daily (BID) for 3 days.
- Efficacy Endpoints:
 - Survival: Monitor and record survival daily for 7 days post-infection.
 - Bacterial Load: At 24 hours post-treatment initiation, euthanize a subset of animals (n=3-4/group) and collect blood and spleen for bacterial load quantification (CFU counting).



 Clinical Score: Assign a daily clinical score based on activity, posture, and appearance to assess overall health.

Data Presentation: Efficacy Results

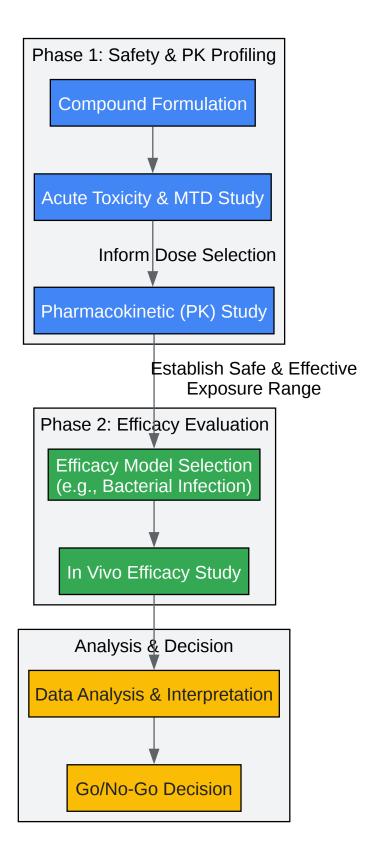
Table 3: Antibacterial Efficacy in MRSA Systemic Infection Model

Treatment Group	Dose (mg/kg, BID)	Survival Rate (%) at Day 7	Spleen Bacterial Load (log10 CFU/g)	Blood Bacterial Load (log ₁₀ CFU/mL)
Vehicle Control	-	10%	7.8 ± 0.5	5.2 ± 0.4
Test Compound	50	60%	5.1 ± 0.6	2.9 ± 0.3
Test Compound	100	90%	3.5 ± 0.4	< LOD
Linezolid	50	90%	3.7 ± 0.5	< LOD

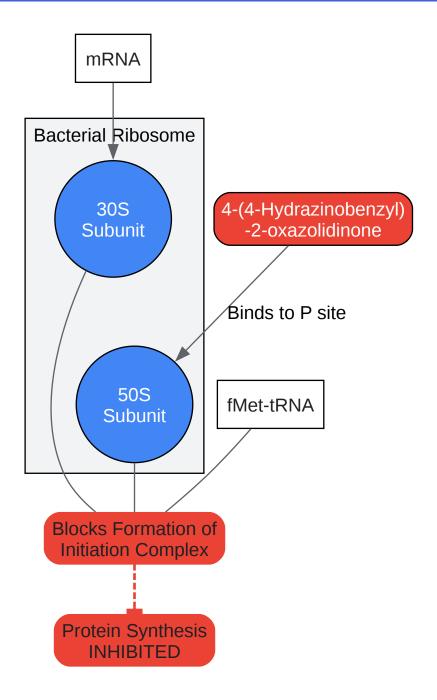
LOD: Limit of Detection

Visualizations: Workflows and Mechanisms Experimental Workflow Diagram

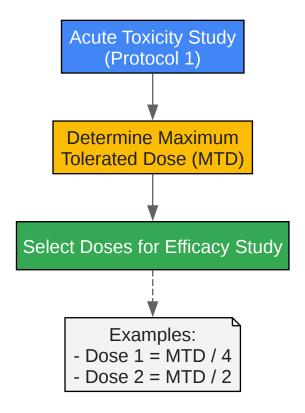












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